7-Bromo-4-(tert-butoxy)thieno[3,2-d]pyrimidine
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Overview
Description
7-Bromo-4-(tert-butoxy)thieno[3,2-d]pyrimidine: is a heterocyclic compound that belongs to the thienopyrimidine family Thienopyrimidines are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-(tert-butoxy)thieno[3,2-d]pyrimidine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to afford thieno[3,2-d]pyrimidin-4-ones
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-(tert-butoxy)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The thienopyrimidine core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thienopyrimidines, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
7-Bromo-4-(tert-butoxy)thieno[3,2-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit various enzymes and pathways involved in cancer progression.
Biological Research: The compound is used as a probe to study the function of specific molecular targets, such as cytochrome bd oxidase in Mycobacterium tuberculosis.
Industrial Applications: It can be used in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 7-Bromo-4-(tert-butoxy)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, leading to ATP depletion and bacterial cell death . The compound’s structure allows it to bind to the active site of the enzyme, disrupting its function and inhibiting bacterial respiration.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
- 7-Bromo-1,4-dihydrothieno[3’,2’:5,6]thiopyrano[4,3-c]pyrazole-3-carboxamide
Uniqueness
7-Bromo-4-(tert-butoxy)thieno[3,2-d]pyrimidine is unique due to the presence of the tert-butoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other thienopyrimidine derivatives and may contribute to its specific interactions with molecular targets .
Properties
Molecular Formula |
C10H11BrN2OS |
---|---|
Molecular Weight |
287.18 g/mol |
IUPAC Name |
7-bromo-4-[(2-methylpropan-2-yl)oxy]thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C10H11BrN2OS/c1-10(2,3)14-9-8-7(12-5-13-9)6(11)4-15-8/h4-5H,1-3H3 |
InChI Key |
XDYYSMUAIKOYQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC=NC2=C1SC=C2Br |
Origin of Product |
United States |
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